

Ibr-7: A Technical Overview of its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: Ibr-7

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This document provides a detailed overview of the chemical properties and biological activity of **Ibr-7**, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. While a comprehensive synthesis protocol for **Ibr-7** is not publicly available, this guide consolidates the current understanding of its structure and its effects on cancer cell signaling pathways.

Chemical Structure and Properties

Ibr-7 is a synthetic derivative of ibrutinib, designed to enhance its cytotoxic effects against certain cancer types. Its chemical identity is defined by the following properties:

Property	Value	Source
IUPAC Name	(R)-1-(3-(4-Amino-3-(5-phenoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-bromoprop-2-en-1-one	[1]
Chemical Formula	C24H22BrN7O2	[1]
Molecular Weight	520.39 g/mol	[1]
Exact Mass	519.1018	[1]
CAS Number	Not Available	[1]
SMILES Code	<chem>C=C(Br)C(N1C--INVALID-LINK--CCC1)=O</chem>	[2]

Elemental Analysis:

- Carbon (C): 55.39%[\[1\]](#)
- Hydrogen (H): 4.26%[\[1\]](#)
- Bromine (Br): 15.35%[\[1\]](#)
- Nitrogen (N): 18.84%[\[1\]](#)
- Oxygen (O): 6.15%[\[1\]](#)

Synthesis of Ibr-7

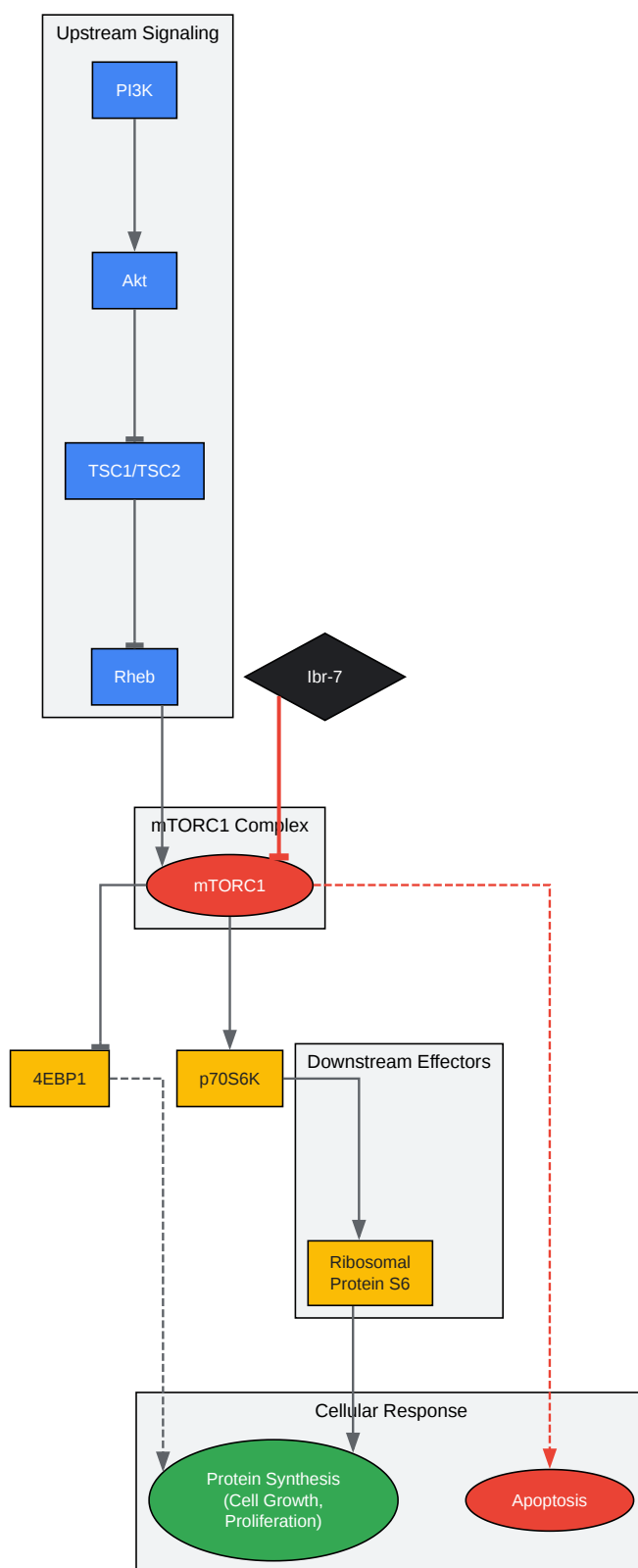
Detailed information regarding the synthesis route and characterization of **Ibr-7** has been noted to be part of a future publication and is not currently available in the public domain.[\[3\]](#)

Biological Activity and Mechanism of Action

Ibr-7 has demonstrated enhanced anti-cancer activity against non-small cell lung cancer (NSCLC) cells compared to its parent compound, ibrutinib.[\[3\]](#) The primary mechanism for this

increased cytotoxicity is the significant suppression of the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival. While ibrutinib has a slight effect on this pathway, **lbr-7** induces a more dramatic suppression.[1]

The inhibition of the mTORC1/S6 pathway by **lbr-7** leads to caspase-dependent apoptosis in NSCLC cells.[3]



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Caption: **Ibr-7** inhibits the mTORC1 signaling pathway, leading to apoptosis.

Experimental Protocols (Biological Assays)

The following protocols are based on the methodologies described in the study by Zhang et al. (2019) to evaluate the biological activity of **Ibr-7**.^[3]

Cell Culture and Treatment

- Cell Lines: A549, H460, H1975, and PC-9 non-small cell lung cancer (NSCLC) cell lines were used.
- Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
- Treatment: For experimental assays, cells were treated with varying concentrations of **Ibr-7** or the parent compound, ibrutinib, for specified durations (e.g., 24 or 48 hours).

Cell Viability Assay (CCK-8)

- Objective: To determine the dose-dependent inhibitory effect of **Ibr-7** on the proliferation of NSCLC cells.
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of **Ibr-7** or ibrutinib for 48 hours.
 - Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
 - Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

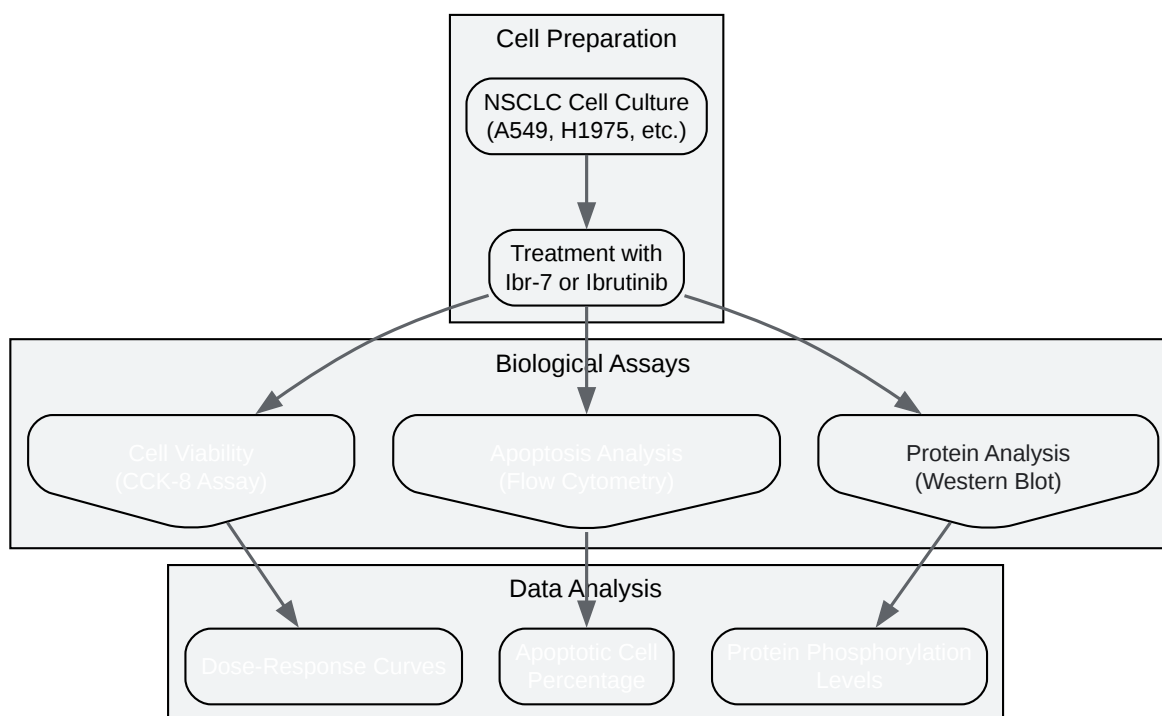
Apoptosis Assay (Flow Cytometry)

- Objective: To quantify the induction of apoptosis in NSCLC cells following treatment with **Ibr-7**.
- Procedure:

- Treat A549 and H1975 cells with **Ibr-7** for 24 hours.
- Harvest and wash the cells with a binding buffer.
- Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

- Objective: To analyze the effect of **Ibr-7** on the phosphorylation status of proteins in the Akt/mTOR signaling pathway.
- Procedure:
 - Treat A549 and H1975 cells with the indicated concentrations of **Ibr-7** for 8 hours.
 - Lyse the cells to extract total proteins.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-EGFR, Akt, mTOR, S6).
 - Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.



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Caption: Workflow for the biological evaluation of **Ibr-7**.

Conclusion

Ibr-7 is a promising derivative of ibrutinib with enhanced cytotoxic activity against NSCLC cells, mediated through the potent inhibition of the mTORC1/S6 signaling pathway. While the detailed synthesis protocol remains to be published, the available data on its chemical structure and biological activity provide a strong foundation for further research and development. The experimental protocols outlined in this guide can serve as a reference for the continued investigation of **Ibr-7** and similar compounds in the field of oncology.

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References

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